molecular formula C10H18 B3277094 4-Ethyl-1-octyne CAS No. 65351-05-5

4-Ethyl-1-octyne

Cat. No. B3277094
CAS RN: 65351-05-5
M. Wt: 138.25 g/mol
InChI Key: AVMICIAPOZYFNP-UHFFFAOYSA-N
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Description

4-Ethyl-1-octyne is an organic compound that belongs to the class of alkynes . Alkynes are organic molecules made of the functional group carbon-carbon triple bonds and are written in the empirical formula of (C_nH_{2n-2}) . They are unsaturated hydrocarbons .


Synthesis Analysis

Alkynes, including this compound, can be synthesized using various methods. One common method involves the use of a terminal alkyne, which can be converted into its corresponding anion and then allowed to react with an alkyl halide to give an internal alkyne product .


Molecular Structure Analysis

The structure of this compound, like other alkynes, is based on chains of carbon atoms. In this case, there are ten carbon atoms in the chain. The “-yne” in this compound signifies that there is a triple bond within the molecule, between two carbon atoms . The “4” tells you that the triple bond starts at the 4th carbon .


Chemical Reactions Analysis

The primary chemical characteristic of this compound, and indeed all alkynes, is their reactivity. The triple bond makes this compound more reactive than similar compounds with single or double bonds. This characteristic is exploited in many chemical reactions, such as hydrogenation and halogenation .


Physical And Chemical Properties Analysis

This compound, like many other alkynes, is typically a colorless liquid at room temperature. The presence of the triple bond significantly impacts the physical properties of the compound, including its boiling point and density . It is insoluble in water but easily soluble in common organic solvents of low polarity .

Scientific Research Applications

  • Organic Synthesis :4-Ethyl-1-octyne has been utilized in organic synthesis, particularly in the creation of complex organic compounds. For instance, the addition of an ethylcopper complex to 1-octyne results in (E)-5-Ethyl-1, 4-Undecadiene, a compound used in various synthetic pathways (Kende et al., 1954). Furthermore, this compound is a key component in the microwave synthesis of Ethyl 1,3-Cyclohexadien-1-Carboxylate, which is important for Diels-Alder reactions and aromatic ester synthesis (Tesson & Deshayes, 2000).

  • Catalysis and Reactions :In catalysis, this compound is involved in various reactions. An example is its role in pair-selective coupling of alkynes with alkenes on zirconocene complex, demonstrating its significance in selective synthesis (Takahashi et al., 1993). Also, studies on the reactions of the ethyl radical with unsaturated hydrocarbons, including 1-octyne, highlight the molecular reactivity and structure relationships important in organic chemistry (James & Steacie, 1958).

  • Polymerization :In the field of polymer science, this compound plays a role in polyolefin production, particularly in tuning polymer properties via catalysts used in polymerization. For example, linear low-density polyethylene (LLDPE) production, where 1-octene is a comonomer, highlights the importance of catalyst choice in determining polymer properties (McInnis, Delferro, & Marks, 2014).

  • Spectroscopic Studies :Spectroscopic studies involving this compound provide insights into molecular interactions and properties. The absorption intensities of ethylenes and acetylenes, including octyne, in the vacuum ultraviolet, have been studied to understand their electronic structures (Platt, Klevens, & Price, 1949).

  • Chemoselectivity and Kinetics :Research on the kinetics and chemoselectivity of cycloalumination of alkenes and alkynes, including 4-octyne, reveals the specific conditions under which different reaction products are favored, contributing to the field of reaction dynamics and catalysis (Ramazanov & Kadikova, 2020).

  • Hydrogenation and Selectivity :The selective hydrogenation of 1-octyne in 1-octene using specific catalysts coated with ionic liquids is another application area, showcasing the importance of catalyst modification for achieving desired product selectivity (Chanerika et al., 2022).

Mechanism of Action

Alkynes can undergo reductive hydrogenation reactions similar to alkenes. Due to the presence of two pi bonds within alkynes, reductive hydrogenation reactions can be partial to form an alkene or complete to form an alkane .

Safety and Hazards

Like many other hydrocarbons, 4-Ethyl-1-octyne is a flammable substance. It should be handled with care to prevent fires or explosions. It may also pose health risks if it comes into contact with the skin or if its vapors are inhaled .

Future Directions

The reactivity of 4-Ethyl-1-octyne and other alkynes makes them important in a wide range of applications. They are used in the production of polymers, pharmaceuticals, and other chemicals . Future research may focus on exploring new synthesis methods, understanding the reactivity of alkynes, and developing new applications for these compounds.

properties

IUPAC Name

4-ethyloct-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-4-7-9-10(6-3)8-5-2/h2,10H,4,6-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMICIAPOZYFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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